molecular formula C12H17NO2 B8813617 (4-Ethyl-3,5-dimethylpyridin-2-yl)methyl acetate

(4-Ethyl-3,5-dimethylpyridin-2-yl)methyl acetate

Cat. No. B8813617
M. Wt: 207.27 g/mol
InChI Key: NRMRYQVVJJSKSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08158638B2

Procedure details

A mixture composed of the above 4-ethyl-2,3,5-trimethylpyridine 1-oxide (3.84 g) and acetic anhydride (50 mL) was heated under reflux for 30 minutes. After leaving to cool to room temperature, the reaction solution was concentrated under reduced pressure. The residue was dissolved in chloroform and then washed with a saturated sodium bicarbonate solution. The organic layer was dried over anhydrous magnesium sulfate, and then the solvent was evaporated under reduced pressure. The resulting residue was purified by silica gel column chromatography (ethyl acetate-hexane) to obtain the title compound (3.64 g, 76%) as an oil.
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:8]([CH3:9])=[CH:7][N+:6]([O-])=[C:5]([CH3:11])[C:4]=1[CH3:12])[CH3:2].[C:13]([O:16]C(=O)C)(=[O:15])[CH3:14]>>[C:13]([O:16][CH2:11][C:5]1[C:4]([CH3:12])=[C:3]([CH2:1][CH3:2])[C:8]([CH3:9])=[CH:7][N:6]=1)(=[O:15])[CH3:14]

Inputs

Step One
Name
Quantity
3.84 g
Type
reactant
Smiles
C(C)C1=C(C(=[N+](C=C1C)[O-])C)C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After leaving
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in chloroform
WASH
Type
WASH
Details
washed with a saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (ethyl acetate-hexane)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC1=NC=C(C(=C1C)CC)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.64 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.